molecular formula C22H22FN3OS B2812286 (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone CAS No. 897480-79-4

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone

Cat. No. B2812286
CAS RN: 897480-79-4
M. Wt: 395.5
InChI Key: RBXDBAASXKAKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone is a small molecule that has been studied for its potential therapeutic effects . It is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . Typically, these compounds are synthesized by coupling substituted 2-amino benzothiazoles with other compounds, followed by treatment with a chloroethyl compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 4-fluorobenzylpiperazine moiety . This structure is key to its pharmacophoric properties .

Scientific Research Applications

Synthesis and Structural Exploration

  • A study by Prasad et al. (2018) involved the synthesis and structural analysis of a novel bioactive heterocycle similar to the compound . This compound was evaluated for antiproliferative activity and characterized using various spectroscopic techniques. The molecular structure, stabilized by inter and intra-molecular hydrogen bonds, was confirmed by X-ray diffraction studies. Such studies are crucial for understanding the stability and potential biological applications of these compounds (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).

Antimicrobial Activity

  • The research by Inoue et al. (1994) on thiazolopyrazine-incorporated tetracyclic quinolone antibacterials revealed that compounds with a similar structure demonstrated potent antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential use of such compounds in developing new antibacterial agents (Inoue, Kondo, Taguchi, Jinbo, Sakamoto, & Tsukamoto, 1994).

Antipsychotic Potential

  • Raviña et al. (1999) explored conformationally restricted butyrophenones with affinities for various dopamine and serotonin receptors. The study synthesized and evaluated compounds similar to the one for their potential as atypical antipsychotic agents. This work highlights the relevance of these compounds in the development of new drugs for psychiatric disorders (Raviña, Negreira, Cid, Masaguer, Rosa, Rivas, Fontenla, Loza, Tristán, Cadavid, Sanz, & Lozoya, 1999).

Anticancer Evaluation

  • Gouhar and Raafat (2015) synthesized a compound similar to the one and evaluated its anticancer potential. The study involved the reaction of the compound with various nucleophiles, leading to the creation of derivatives that were tested as anticancer agents. This research contributes to the understanding of the potential use of such compounds in cancer therapy (Gouhar & Raafat, 2015).

Future Directions

The compound and its derivatives could be further explored for their potential therapeutic effects, particularly in relation to their tyrosinase inhibitory activity . Further studies could also investigate their potential anti-inflammatory properties .

properties

IUPAC Name

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3OS/c23-18-6-3-7-19-20(18)24-22(28-19)26-12-10-25(11-13-26)21(27)17-9-8-15-4-1-2-5-16(15)14-17/h3,6-9,14H,1-2,4-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXDBAASXKAKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.